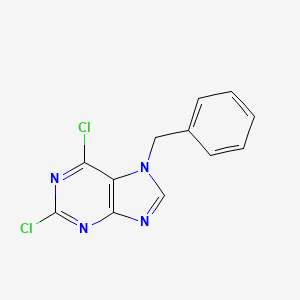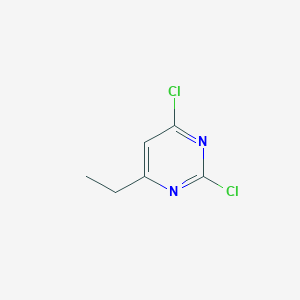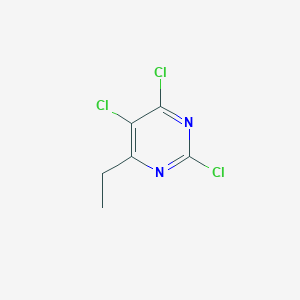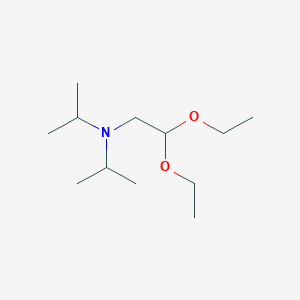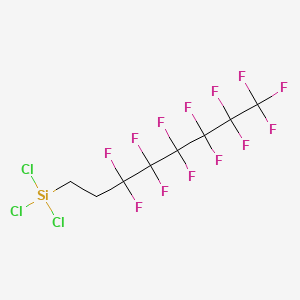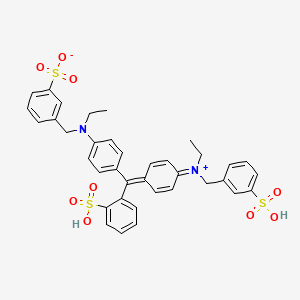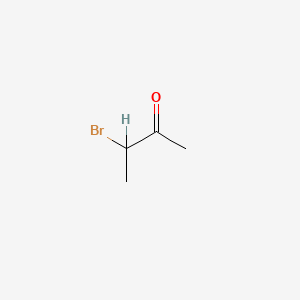
3-Bromo-2-butanone
描述
3-Bromo-2-butanone is an organic compound with the molecular formula C4H7BrOThis compound is characterized by the presence of a bromine atom attached to the second carbon of the butanone structure, making it a valuable intermediate in organic synthesis .
作用机制
Target of Action
3-Bromo-2-butanone, also known as 2-Butanone, 3-bromo-, is a chemical compound with the formula C4H7BrO
Mode of Action
For instance, they can undergo nucleophilic substitution reactions with amines or alcohols, potentially modifying the function of biomolecules .
Biochemical Pathways
This compound can be involved in the synthesis of various compounds. For example, it can react with potassium o-isopropylxanthate to form o-isopropyl S-3-oxobutan-2-yl dithiocarbonate . This compound, upon treatment with sulfuric acid, gives 4,5-dimethyl-1,3-dithiol-2-one
Pharmacokinetics
Its molecular weight (151002 g/mol ) suggests that it could potentially be absorbed in the body. The presence of a bromine atom might influence its distribution and metabolism, as halogenated compounds can be lipophilic and may accumulate in fatty tissues. The compound’s elimination could involve metabolic reactions followed by renal excretion, but specific studies are needed to confirm these hypotheses.
生化分析
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often through covalent bonding due to the reactivity of the bromine atom .
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-butanone can be synthesized through the bromination of 2-butanone. The reaction typically involves the addition of bromine to 2-butanone in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position . For example, the reaction can be carried out in an ice-salt bath to maintain a low temperature, preventing over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where 2-butanone is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications .
化学反应分析
Types of Reactions
3-Bromo-2-butanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as thiolates or amines, to form different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Addition Reactions: The carbonyl group in this compound can participate in addition reactions with nucleophiles, leading to the formation of alcohols or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates, amines, and other nucleophiles.
Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used to promote elimination reactions.
Addition Reactions: Nucleophiles such as hydrides or organometallic reagents are used in addition reactions, often in the presence of catalysts.
Major Products Formed
Nucleophilic Substitution: Products include various substituted butanones, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Addition Reactions: Products include alcohols or other functionalized compounds.
科学研究应用
3-Bromo-2-butanone has several applications in scientific research:
相似化合物的比较
Similar Compounds
2-Bromo-3-oxobutane: Similar in structure but with the bromine atom at a different position.
3-Chloro-2-butanone: A chlorinated analogue with similar reactivity but different physical properties.
3-Bromo-3-methyl-2-butanone: A methylated derivative with distinct steric and electronic effects.
Uniqueness
3-Bromo-2-butanone is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
3-bromobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOUFHCTIFWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883587 | |
| Record name | 2-Butanone, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
814-75-5 | |
| Record name | 3-Bromo-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=814-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanone, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 3-Bromo-2-butanone and how does it affect this target?
A1: this compound acts as an affinity label for Ribulosebisphosphate carboxylase (RuBisCO), an enzyme crucial for carbon fixation in photosynthesis. [, ] It irreversibly inactivates RuBisCO by modifying an amino acid residue within the enzyme's active site. [, ] This inactivation is prevented by the presence of RuBisCO's natural substrate, ribulose 1,5-bisphosphate, indicating competition for the active site. [, ]
Q2: How was this compound used to study the structure of RuBisCO?
A2: Researchers utilized a radioactively labeled version of this compound ((32)P-labeled reagent) to identify the specific amino acid residue modified within RuBisCO's active site. [] By comparing autoradiograms of peptide maps from carboxylase treated with the labeled reagent in the presence and absence of its substrate, researchers determined that inactivation resulted from the modification of a single, specific amino acid residue. []
Q3: Beyond its use in studying RuBisCO, what other applications does this compound have in chemical synthesis?
A3: this compound serves as a useful reagent in organic synthesis, particularly in reactions with 2-aminopyridines. [] It reacts with 2-aminopyridines to form a mixture of products, including imidazo[1,2-a]pyridines (major product) and adducts resulting from substitution on the exocyclic nitrogen atom. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



